![molecular formula C20H22F3N5O2 B2635759 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 921898-82-0](/img/structure/B2635759.png)

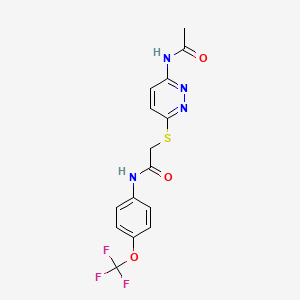

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

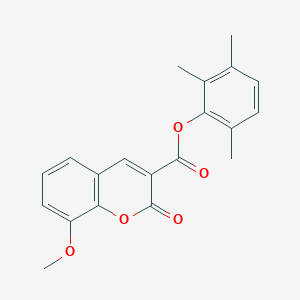

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Cyclization Reactions

The compound under discussion is related to pyrazolopyrimidines, a class of compounds that have been synthesized and explored for various biochemical activities. A study by Abd and Awas (2008) detailed the synthesis and cyclization reactions involving pyrazolopyrimidinyl keto-esters. These compounds demonstrated significant effects on increasing the reactivity of cellobiase, suggesting potential applications in enhancing enzymatic reactions. The research underscores the importance of structural modification in pyrazolopyrimidines for biological applications (Mohamed Abd, Gawaad Awas, 2008).

Anticancer and Anti-inflammatory Agents

Another study conducted by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research signifies the therapeutic potential of pyrazolopyrimidine derivatives in treating cancer and inflammation, highlighting the versatility of these compounds in medicinal chemistry (A. Rahmouni et al., 2016).

Development of New Pyrimidines

Flores et al. (2006) focused on synthesizing a series of pyrimidines with trifluoromethyl groups, through the cyclocondensation of pyrazoles with alkoxyalk-3-en-2-ones. This synthesis pathway is crucial for generating new compounds with potential biological activities, demonstrating the compound's role in developing novel pyrimidine derivatives (D. Flores et al., 2006).

Inhibitor of Thymidylate Synthase

Taylor et al. (1992) discovered a dideazatetrahydrofolate analogue, structurally related to the compound , which inhibits thymidylate synthase. This inhibition suggests potential applications in cancer therapy by targeting the thymidylate synthase pathway, essential for DNA synthesis and repair. The study opens avenues for clinical evaluations of similar compounds as antitumor agents (E. Taylor et al., 1992).

Antimicrobial Applications

A study by Holla et al. (2006) synthesized novel pyrazolopyrimidine derivatives, demonstrating significant antimicrobial activity. This research highlights the potential of such compounds in developing new antibiotics or antifungal agents, addressing the growing concern over antibiotic resistance (B. S. Holla et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of 2,2-dimethyl-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide , also known as F2323-1579 , is the CD20 and CD3 proteins . These proteins are expressed on B cells and T cells respectively, and play crucial roles in the immune response .

Mode of Action

F2323-1579 is a bispecific T cell engaging IgM antibody. It binds to CD20 expressing B cells with high avidity, which is believed to be more powerful compared to an IgG bispecific antibody with only one or two binding units for CD20 . This interaction triggers T cell dependent and complement dependent mechanisms of cytotoxicity .

Biochemical Pathways

The binding of F2323-1579 to CD20 and CD3 proteins activates T cells and leads to the depletion of CD20 expressing cells deep within various tissues, including bone marrow, spleen, and lymph nodes . This affects the B cell mediated immune response pathway and can lead to downstream effects such as the reduction of autoantibodies in autoimmune diseases .

Pharmacokinetics

The ADME properties of F2323-1579 are currently under investigation. Preliminary results from clinical trials suggest that it has a favorable safety and tolerability profile . The impact of these properties on the bioavailability of F2323-1579 is yet to be fully understood.

Result of Action

The action of F2323-1579 results in the depletion of CD20 expressing cells, which may offer the potential for deeper depletion than currently approved antibody therapies . In vitro studies show that F2323-1579 is significantly more effective than rituximab in depleting low CD20 expressing cells .

Action Environment

The action, efficacy, and stability of F2323-1579 can be influenced by various environmental factors. For instance, the presence of other immune cells in the microenvironment can affect the activation of T cells and the subsequent depletion of B cells

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c1-19(2,3)18(30)24-7-8-28-16-15(10-26-28)17(29)27(12-25-16)11-13-5-4-6-14(9-13)20(21,22)23/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSVDULQHUXEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)

![1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)

![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)

![2,6-Dichlorobenzoic acid [3-cyano-6-(3-methoxyphenyl)-2-pyridinyl] ester](/img/structure/B2635698.png)